molecular formula C7H6BrFS B3019069 4-Bromo-3-fluoro-2-methylthiophenol CAS No. 1208077-13-7

4-Bromo-3-fluoro-2-methylthiophenol

Cat. No.: B3019069
CAS No.: 1208077-13-7
M. Wt: 221.09
InChI Key: HBBGCZRVBKORBZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylthiophenol is an organic compound with the molecular formula C7H6BrFS It is a derivative of thiophenol, characterized by the presence of bromine, fluorine, and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylthiophenol typically involves the bromination and fluorination of 2-methylthiophenol. One common method includes:

    Bromination: Reacting 2-methylthiophenol with bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: Introducing a fluorine source, such as Selectfluor, to achieve the desired fluorination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylthiophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of various substituted thiophenols.

    Oxidation: Production of sulfonic acids or sulfoxides.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-2-methylthiophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylthiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Bromo-3-fluoro-2-methylaniline: Similar structure but with an amino group instead of a thiol group.

    4-Bromo-2-methylphenol: Lacks the fluorine atom and has a hydroxyl group instead of a thiol group.

    4-Bromo-3,5-difluorothiophenol: Contains an additional fluorine atom on the aromatic ring.

Uniqueness: 4-Bromo-3-fluoro-2-methylthiophenol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the thiophenol ring

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGCZRVBKORBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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